Hokbusine A

Description

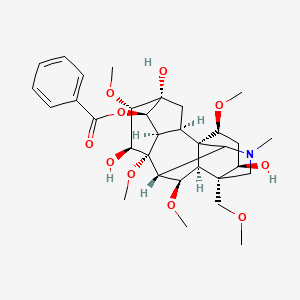

Hokbusine A is a norditerpenoid alkaloid primarily isolated from Aconitum species, notably Aconitum carmichaelii, a plant used in traditional Chinese medicine for its analgesic and anti-inflammatory properties . Structurally, it belongs to the C19-diterpenoid alkaloid family, characterized by a tetracyclic ring system with a benzoyl ester moiety at the C14 position. Its molecular formula is C32H46NO10, with a molecular weight of 604.31 g/mol . Key functional groups include five methoxy substituents and an N-methyl terminus, as confirmed by NMR data (δH 2.36 for N–CH3 and δH 3.13–3.72 for methoxy groups) .

Pharmacologically, this compound exhibits cardiotoxic effects common to diterpenoid alkaloids, but its toxicity is relatively lower compared to highly toxic diester-type alkaloids like aconitine . It is also studied for its role in detoxification processes during herbal processing, where hydrolysis reduces its toxicity .

Properties

Molecular Formula |

C32H45NO10 |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C32H45NO10/c1-33-14-29(15-38-2)18(34)12-19(39-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(42-6,25(35)27(30)41-5)21(24(31)33)22(40-4)23(29)31/h7-11,17-27,34-35,37H,12-15H2,1-6H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 |

InChI Key |

GPKLKIFNFCDMHE-KYSNEVMMSA-N |

Isomeric SMILES |

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC)OC)OC)O)COC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences :

- Shared backbone: Both compounds have a C19-diterpenoid skeleton with a benzoyl group at C14 .

- N-substituents : Hokbusine A has an N-methyl group (δC 42.4 ppm), while 14-O-Benzoylaconine 95 features an N-ethyl group .

- Methoxy groups : this compound has five methoxy groups, whereas 14-O-Benzoylaconine 95 has four .

Pharmacological Implications :

Table 1: Structural Comparison

| Feature | This compound | 14-O-Benzoylaconine 95 |

|---|---|---|

| Molecular formula | C32H46NO10 | C33H48NO10 |

| N-substituent | N-methyl | N-ethyl |

| Methoxy groups | 5 | 4 |

| Key NMR signals (δH) | 2.36 (N–CH3) | 1.20 (N–CH2CH3) |

Hokbusine B

Structural Relationship :

Toxicity Profile :

- Hokbusine B is classified as a monoester diterpene alkaloid (MDA), making it less toxic than diester-type analogs like aconitine. However, its toxicity is comparable to this compound, with LD50 values in rodents ranging from 50–100 mg/kg .

Comparison with Functionally Similar Compounds

Aconitine and Mesaconitine

Functional Context :

Detoxification Dynamics :

Table 2: Toxicity and Functional Comparison

| Compound | Type | LD50 (mg/kg, mice) | Key Pharmacological Effect |

|---|---|---|---|

| This compound | MDA | 50–100 | Moderate cardiotoxicity |

| Aconitine | DDA | 0.1–0.3 | Severe neuro/cardiotoxicity |

| Bullatine B | MDA | 60–110 | Anti-inflammatory |

Talatizamine and Bullatine B

Functional Similarities :

- Talatizamine and Bullatine B are MDAs with structural and toxicological profiles akin to this compound. All three exhibit anti-inflammatory and analgesic effects at subtoxic doses .

- Talatizamine lacks the C14 benzoyl group, resulting in lower lipophilicity and slower cellular uptake compared to this compound .

Q & A

Q. How can this compound studies align with ethical guidelines for preclinical research?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Sample size justification : Power analysis (α=0.05, β=0.2).

- Randomization : Use block randomization software (e.g., Research Randomizer).

- Blinding : Double-blind protocols for data collection/analysis.

Ethics committee approval (e.g., IACUC) must be cited in methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.